N-(Sec-butyl)-3-phenyl-2-propen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

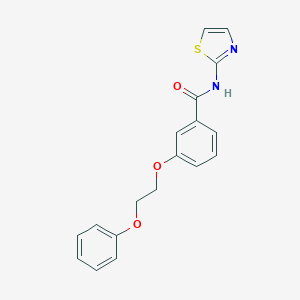

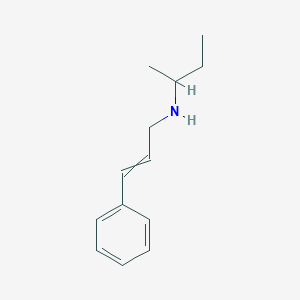

“N-(Sec-butyl)-3-phenyl-2-propen-1-amine” is a complex organic compound. The “sec-butyl” or “s-butyl” part refers to a butyl group (four carbon alkyl radical) attached at the secondary carbon in the chain . This compound also contains a phenyl group (a functional group with the formula -C6H5) and a propenyl group (a three-carbon chain with a double bond).

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with alcohols over alumina . An efficient synthesis of N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . A convenient synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under the solvent-free conditions is also described .Molecular Structure Analysis

The molecular structure of “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would be complex due to the presence of different functional groups. The sec-butyl group would have a chain arrangement of carbon atoms, but the rest of the molecule attaches at the second carbon in the chain . The phenyl group would add a benzene ring to the structure, and the propenyl group would contribute a three-carbon chain with a double bond.Chemical Reactions Analysis

The high-temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would be influenced by its functional groups. For example, n-butylamine, an organic compound with a similar butyl group, is a colorless liquid with a fishy, ammonia-like odor common to amines .Scientific Research Applications

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective for the mineralization of nitrogen-containing compounds, improving treatment schemes for water purification. These compounds, often resistant to conventional degradation, require innovative treatment technologies focusing on their efficient breakdown. AOPs, including ozone and Fenton processes, are highlighted for their reactivity towards a wide range of nitrogen-containing amines, dyes, and pesticides, demonstrating high degradation efficiencies and the importance of optimized conditions for specific effluents (Bhat & Gogate, 2021).

Polymerization Processes

Amines play a significant role as (co)initiators in the ring-opening polymerization of cyclic esters, leading to controlled polymerization processes. The use of tertiary amines and primary amines in polymerization processes showcases their utility in synthesizing polymers with specific properties, highlighting the versatility of amines in creating materials with potential applications in biomedical and industrial fields (Duda et al., 2005).

Catalysis and Synthesis Processes

Transition metal complexes catalyze the isomerization of N-allyl compounds, including amines and amides, to their corresponding N-(1-propenyl) counterparts. These catalytic processes are crucial for the selective synthesis of enamines, enamides, and other nitrogen-containing compounds, offering pathways for creating substances with varied biological and chemical properties (Krompiec et al., 2008).

Anticancer Applications

Cinnamic acid derivatives, including those related to nitrogen-containing compounds, have been explored for their anticancer potentials. The diverse reactivity of these compounds allows for the synthesis of various derivatives with antitumor efficacy, underscoring the role of nitrogen-containing compounds in medicinal chemistry and drug development (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as nitrile-containing pharmaceuticals, have been found to target a broad range of clinical conditions . The nitrile group, which is an important functional group widely found in pharmaceutical agents, can enhance binding affinity to the target .

Mode of Action

It is known that the sec-butyl group, a four-carbon alkyl radical, can interact with its targets in various ways . For instance, Lysergic acid 2-butyl amide, a structural isomer of LSD with a sec-butyl group, has been found to exceed the potency of LSD in animal drug discrimination assays .

Biochemical Pathways

For example, butachlor, a herbicide, inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Pharmacokinetics

It is known that the sec-butyl group can influence the pharmacokinetic profile of parent drugs .

Result of Action

For example, Fenobucarb, a carbamate insecticide, is used for control of Hemipteran pests on rice and cotton and is moderately toxic for humans .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

The safety and hazards associated with “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would depend on its specific properties and uses. For example, n-butylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, and exposure can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system .

Future Directions

The future directions for “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would depend on its potential applications and the ongoing research in the field. For example, butylbenzene, a compound with a similar butyl group, has been used as a solvent for paints, varnishes, and resins . Its environmental and health impact is also being studied .

properties

IUPAC Name |

N-(3-phenylprop-2-enyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCOLLHJAVQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405895 |

Source

|

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Sec-butyl)-3-phenyl-2-propen-1-amine | |

CAS RN |

869942-45-0 |

Source

|

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)

![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)

![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)

![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)

![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)

![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)

![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)